2-(Carboxymethyl)-4-methoxybenzoic acid
Overview
Description
2-(Carboxymethyl)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxymethyl group (-CH2COOH) and a methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid as the starting material.
Carboxymethylation: The carboxymethylation of 4-methoxybenzoic acid is achieved by reacting it with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the carboxymethyl group is introduced at the ortho position relative to the methoxy group.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Carboxymethyl)-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-4-methoxybenzoic acid involves its interaction with molecular targets and pathways in biological systems. The carboxymethyl and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the carboxymethyl group, making it less versatile in certain chemical reactions.
2-(Carboxymethyl)benzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Uniqueness
2-(Carboxymethyl)-4-methoxybenzoic acid is unique due to the presence of both carboxymethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Biological Activity
2-(Carboxymethyl)-4-methoxybenzoic acid, a compound characterized by the presence of both carboxymethyl and methoxy functional groups, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications in medicinal chemistry.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to carboxylic acids or oxidized derivatives | KMnO4, CrO3 |
Reduction | Converts carboxyl group to alcohols | LiAlH4, NaBH4 |
Substitution | Methoxy group can be replaced with other functional groups | OH-, NH2- |
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated the compound's effectiveness against various microbial strains. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.
Anti-inflammatory Activity
The compound has been investigated for its potential to modulate inflammatory responses. It acts on specific pathways that regulate cytokine production and immune cell activation.
The biological activity of this compound is largely attributed to its interaction with molecular targets in biological systems. The carboxymethyl and methoxy groups enhance its binding affinity to enzymes and receptors involved in inflammation and microbial resistance.
Case Studies
Several studies highlight the compound's therapeutic potential:
-
Antimicrobial Efficacy :
A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. -
Anti-inflammatory Properties :
In a preclinical model of arthritis, the compound was administered to mice. The results indicated a reduction in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Table 2: Summary of Case Studies
Study Focus | Organism/Model | Key Findings |
---|---|---|
Antimicrobial Efficacy | S. aureus, E. coli | Significant growth inhibition at 50 µg/mL |
Anti-inflammatory | Mouse model of arthritis | Reduced paw swelling and inflammatory markers |
Properties
IUPAC Name |
2-(carboxymethyl)-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRXRKAHDAYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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